tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Catalog No.
S2809571
CAS No.
336182-49-1
M.F
C13H23NO2
M. Wt
225.332
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-ca...

CAS Number

336182-49-1

Product Name

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

IUPAC Name

tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate

Molecular Formula

C13H23NO2

Molecular Weight

225.332

InChI

InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3

InChI Key

GUQIYZVZECAHOT-UHFFFAOYSA-N

SMILES

CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C

Solubility

not available

Synthesis of Pharmaceutical Compounds

Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone

Preparation of Nitridotricarbonic Acid Tri-tert-butyl Ester (Boc3N)

Synthesis of Biologically Active Piperidines

Tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a methylene group. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it has a molar mass of approximately 197.27 g/mol. This compound is known for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure contributes to its physical properties, including a boiling point of around 80°C at 1 mmHg and a density of 1 g/mL .

Typical of piperidine derivatives. These include:

  • Alkylation: The compound can be alkylated using alkyl halides in the presence of bases, facilitating the introduction of various alkyl groups.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The double bond in the methylene group may be reduced using hydrogenation techniques or metal catalysts .

  • Antidepressant effects: Some piperidine derivatives have been studied for their potential antidepressant effects.
  • Antimicrobial properties: Certain structural analogs show activity against various bacterial strains.
  • Neuroactive effects: Piperidine-containing compounds may influence neurotransmitter systems, making them candidates for neuropharmacological studies .

The synthesis of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Starting with piperidine derivatives: The synthesis often begins with commercially available piperidine derivatives that are subsequently modified through alkylation and esterification reactions.
  • Use of protecting groups: Protecting groups like tert-butyloxycarbonyl (Boc) are frequently employed to prevent unwanted reactions during synthesis.
  • Final purification: The product is usually purified through techniques such as column chromatography or recrystallization to achieve high purity levels .

Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate serves several important applications:

  • Pharmaceutical intermediates: It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Agrochemical development: The compound may also be involved in the production of herbicides and pesticides due to its structural properties that can enhance bioactivity.
  • Chemical research: It serves as a valuable reagent in organic synthesis and medicinal chemistry research .

Interaction studies involving tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate primarily focus on its reactivity with other chemical entities. These studies help elucidate its potential as a building block in drug design and development. Investigations into its interactions with biological targets can provide insights into its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-Butyl 4-methylenepiperidine-1-carboxylate159635-49-10.94Different substitution pattern on the piperidine ring
Tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate159635-22-00.85Contains a hydroxyl group which alters reactivity
Tert-Butyl piperidine-1-carboxylate75844-69-80.94Lacks the methylene group, affecting steric properties
Tert-Butyl 4-vinylpiperidine-1-carboxylate180307-56-60.90Contains a vinyl group which may enhance reactivity
Tert-Butyl 3-vinylpyrrolidine-1-carboxylate753015-96-20.83Pyrrolidine ring instead of piperidine

Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate stands out due to its specific substitutions that influence both its chemical behavior and potential biological activity compared to these similar compounds.

XLogP3

2.8

Dates

Modify: 2023-08-17

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